N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS/c24-20(22(25)26)14-15-31-21-9-5-4-8-19(21)23(30)27-16-10-12-18(13-11-16)29-28-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSTVTMRGBDZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040684 | |
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-02-9 | |
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a diazenyl group, a trifluorobutene moiety, and a benzamide functional group. The synthesis typically involves the reaction of appropriate precursors through nucleophilic substitution or coupling reactions. However, specific synthetic pathways for this compound are not extensively documented in the available literature.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For example, derivatives of phenylazo compounds have been studied for their anti-inflammatory and antibacterial properties in various animal models. A study demonstrated that sulpha/substituted derivatives of phenyl azo-1,2-diazole showed significant antibacterial effects against common pathogens in albino rats, suggesting potential applications for N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide in treating infections .
Cytotoxicity and Anti-Cancer Activity
Compounds featuring similar functional groups have also been evaluated for their cytotoxic effects on cancer cells. For instance, studies on related benzamide derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.
Toxicological Profile
Despite its potential therapeutic benefits, the toxicity profile of this compound must be carefully assessed. Related compounds have been reported to exhibit acute toxicity when ingested or upon dermal contact . Therefore, comprehensive toxicological studies are essential to establish safety parameters for potential therapeutic use.
Case Study 1: Anti-inflammatory Effects
In a study focusing on similar azo compounds, researchers evaluated the anti-inflammatory effects using an animal model. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to controls. This suggests that this compound may possess similar anti-inflammatory properties .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics. This highlights the potential for developing new antibacterial agents based on this compound's structure .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Phenylazo-1 | Antibacterial | Albino Rats | Significant inhibition |
| Benzamide Derivative | Cytotoxicity | Cancer Cell Lines | Induced apoptosis |
| Trifluoro Compound | Anti-inflammatory | Animal Model | Reduced inflammatory markers |
Table 2: Toxicity Profiles of Related Compounds
| Compound Name | Toxicity Type | LD50 (mg/kg) | Notes |
|---|---|---|---|
| 4-Amino-1,1,1-trifluoro-3-buten-2-one | Acute Dermal Toxicity | 300 | Risk upon skin contact |
| Azo Compound | Acute Oral Toxicity | 250 | High toxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
